molecular formula C30H24N2O5 B11276778 methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11276778
M. Wt: 492.5 g/mol
InChI Key: ZZXDSQXECUNZKJ-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyridine ring fused with an indene moiety, along with methoxy and cyanobenzyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indeno[1,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzyl ketone and a β-keto ester under acidic or basic conditions.

    Introduction of the Methoxy and Cyanobenzyl Groups: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base. The cyanobenzyl group can be added through a nucleophilic substitution reaction using 2-cyanobenzyl chloride.

    Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism by which methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

methyl 4-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C30H24N2O5/c1-17-25(30(34)36-3)26(27-28(32-17)21-10-6-7-11-22(21)29(27)33)18-12-13-23(24(14-18)35-2)37-16-20-9-5-4-8-19(20)15-31/h4-14,26,32H,16H2,1-3H3

InChI Key

ZZXDSQXECUNZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5C#N)OC)C(=O)OC

Origin of Product

United States

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